4-Pentín-2-ol

Descripción general

Descripción

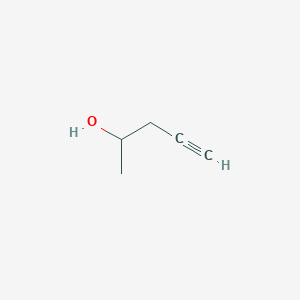

4-Pentyn-2-ol, also known as pent-4-yn-2-ol, is an organic compound with the molecular formula C5H8O. It is a secondary homopropargylic alcohol characterized by the presence of both an alcohol group (-OH) and an alkyne group (C≡C). This compound is a clear, colorless to pale yellow liquid with a molecular weight of 84.12 g/mol .

Aplicaciones Científicas De Investigación

Synthesis of Chemical Compounds

4-Pentyn-2-ol is utilized in the synthesis of various chemical compounds, including:

- Fischer-type Rhenium(III) Complexes : It is involved in the preparation of new Fischer-type rhenium(III) benzoyldiazenido-2-oxacyclocarbenes. This application is significant in coordination chemistry and catalysis .

- C-Aryl Glycosides : A notable synthetic route involves the cycloaddition of aryl nitrile oxides with 4-pentyn-2-ol, leading to the formation of C-aryl glycosides. This reaction highlights its role in glycosylation processes, which are crucial in carbohydrate chemistry .

Toxicological Studies

4-Pentyn-2-ol has been extensively studied for its toxicological properties, particularly in environmental science:

- Quantitative Structure-Activity Relationship (QSAR) Studies : The compound is used in QSAR studies to assess the toxic levels of organic compounds. These studies help predict the environmental impact and safety profiles of various chemicals .

- Toxicity to Aquatic Life : Research indicates that 4-pentyn-2-ol exhibits significant toxicity to aquatic organisms, such as the fathead minnow (Pimephales promelas). It was found to be 160 times more toxic than predicted based on QSAR models, suggesting that metabolic activation may play a role in its toxicity mechanisms .

Pharmaceutical Applications

Emerging research points towards potential pharmaceutical applications of 4-pentyn-2-ol:

- Alkaloid Synthesis : In synthetic organic chemistry, it has been used as a precursor for synthesizing various alkaloids and nitrogen heterocycles, showcasing its versatility as a building block in drug development .

Case Study 1: Synthesis of Rhenium Complexes

In a study published in Dalton Transactions, researchers synthesized a family of rhenium(III) complexes using 4-pentyn-2-ol. The complexes exhibited unique structural properties and potential catalytic activity, demonstrating the compound's utility in advanced materials science .

Case Study 2: Toxicity Assessment

A publication in Xenobiotica detailed the toxicity assessment of acetylenic alcohols, including 4-pentyn-2-ol. The study employed continuous-flow diluters to determine LC50 values, revealing significant discrepancies between predicted and actual toxicity levels. This highlights the importance of empirical data in environmental risk assessments .

Mecanismo De Acción

Target of Action

It is known to be a secondary homopropargylic alcohol .

Mode of Action

It is used in the synthesis of new Fischer-type rhenium (III) benzoyldiazenido-2-oxacyclocarbenes . It also undergoes a cycloaddition reaction with an aryl nitrile oxide to prepare c-aryl glycosides .

Biochemical Pathways

Its use in the synthesis of new fischer-type rhenium (iii) benzoyldiazenido-2-oxacyclocarbenes and c-aryl glycosides suggests that it may play a role in these chemical reactions .

Pharmacokinetics

It is known to be toxic with an lc50 value of 160 .

Result of Action

It is known to be toxic and can cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Action Environment

It is classified as a flammable liquid and vapor, suggesting that its stability and efficacy may be affected by exposure to heat or flame .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Pentyn-2-ol can be synthesized through various methods. One common method involves the reaction of 3-bromopropyne with acetone in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 4-Pentyn-2-ol .

Industrial Production Methods: In industrial settings, 4-Pentyn-2-ol is often produced through the hydration of 4-pentyn-1-ol. This process involves the addition of water to the alkyne group under acidic conditions, leading to the formation of the desired alcohol .

Análisis De Reacciones Químicas

Types of Reactions: 4-Pentyn-2-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to 4-pentyn-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed:

Oxidation: 4-Pentyn-2-one

Reduction: 4-Pentyn-2-amine

Substitution: Depending on the nucleophile, products can include halides, amines, and thiols.

Comparación Con Compuestos Similares

4-Pentyn-2-ol can be compared with other similar compounds, such as:

4-Pentyn-1-ol: Similar structure but with the hydroxyl group at the terminal position.

3-Butyn-1-ol: A shorter carbon chain with the hydroxyl group at the terminal position.

5-Hexyn-1-ol: A longer carbon chain with the hydroxyl group at the terminal position.

Uniqueness: 4-Pentyn-2-ol is unique due to its secondary alcohol structure combined with an alkyne group, which imparts distinct reactivity and versatility in chemical synthesis .

Actividad Biológica

4-Pentyn-2-ol, a member of the alkyne alcohol family, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Pentyn-2-ol is characterized by its alkyne structure with a hydroxyl group, giving it unique chemical reactivity. Its molecular formula is with a molecular weight of approximately 84.12 g/mol. The compound is miscible with solvents like chloroform and ethyl acetate, making it suitable for various synthetic applications.

Toxicity Studies

Research indicates that 4-Pentyn-2-ol exhibits significant toxicity in aquatic organisms. A study reported that it was 160 times more toxic than predicted based on quantitative structure-activity relationship (QSAR) models when tested on fathead minnows (Pimephales promelas). The proposed mechanism involves metabolic activation to form electrophilic intermediates, which can interact with biological macromolecules, leading to increased toxicity .

| Compound | LC50 (96h) | Predicted Toxicity | Toxicity Ratio |

|---|---|---|---|

| 4-Pentyn-2-ol | 160 µg/L | 1 µg/L | 160:1 |

| 3-Butyn-1-ol | 320 µg/L | 1 µg/L | 320:1 |

Antimicrobial Activity

The antibacterial properties of 4-Pentyn-2-ol have been explored, particularly in comparison to other homopropargyl alcohols. A study investigated its activity against various Gram-positive and Gram-negative bacteria. Although the presence of an aromatic ring in similar compounds often enhances antibacterial activity, the results indicated that simple alkyne alcohols like 4-Pentyn-2-ol exhibited limited activity against tested microorganisms .

The biological effects of 4-Pentyn-2-ol are thought to involve multiple mechanisms:

- Electrophilic Activation : The compound can undergo metabolic transformation to form reactive intermediates that interact with cellular components.

- Enzyme Inhibition : Preliminary studies suggest potential interactions with specific enzymes or receptors, although detailed mechanisms remain under investigation .

Environmental Impact Case Study

A study focused on the environmental impact of acetylenic alcohols, including 4-Pentyn-2-ol, highlighted their toxic effects on aquatic ecosystems. The findings emphasized the need for regulatory measures concerning the use of such compounds in industrial applications due to their high toxicity levels .

Synthesis and Application Case Study

In synthetic chemistry, 4-Pentyn-2-ol has been utilized in the preparation of C-aryl glycosides via cycloaddition reactions. This application showcases its versatility in organic synthesis while also raising questions about its biological safety in pharmaceutical contexts .

Propiedades

IUPAC Name |

pent-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h1,5-6H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHLRRZARWSHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022175 | |

| Record name | (+-)-4-Pentyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Fats and Glyceridic oils, rice bran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2117-11-5, 68553-81-1 | |

| Record name | 4-Pentyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentyn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fats and Glyceridic oils, rice bran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+-)-4-Pentyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, rice bran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5447322HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.